Product packaging for mono-2-(Methacryloyloxy)ethyl succinate(Cat. No.:CAS No. 20882-04-6)

mono-2-(Methacryloyloxy)ethyl succinate

Cat. No.: B038782
CAS No.: 20882-04-6
M. Wt: 230.21 g/mol
InChI Key: ZEWLHMQYEZXSBH-UHFFFAOYSA-N
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Description

Mono-2-(Methacryloyloxy)ethyl succinate is a high-purity, bifunctional monomer of significant value in advanced materials science and biomedical research. Its molecular structure features a polymerizable methacrylate group at one terminus and a carboxylic acid group at the other, connected by a succinate ester linkage. This design enables its primary application as a versatile crosslinking agent and a functional building block for synthesizing tailor-made polymers, particularly hydrogels. The methacryloyl group readily participates in free-radical polymerization with other vinyl monomers, such as 2-hydroxyethyl methacrylate (HEMA) or acrylamide, forming the polymer network's backbone. Concurrently, the pendant carboxylic acid group provides a readily accessible handle for further chemical modification via carbodiimide or other coupling chemistries, allowing researchers to conjugate biomolecules like peptides, proteins, or drugs directly into the polymer matrix. This mechanism of action is crucial for developing stimuli-responsive drug delivery systems, where the hydrogel's swelling and release kinetics can be controlled by pH changes. Furthermore, it is instrumental in creating functionalized surfaces for biosensors and in tissue engineering scaffolds, where the incorporation of cell-adhesion motifs (e.g., RGD peptides) can directly influence cellular behavior. This compound's research value lies in its ability to impart both structural integrity and specific biofunctionality to synthetic materials, bridging the gap between inert polymers and complex biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O6 B038782 mono-2-(Methacryloyloxy)ethyl succinate CAS No. 20882-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid
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InChI

InChI=1S/C10H14O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h1,3-6H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZEWLHMQYEZXSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864964
Record name (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate
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Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20882-04-6
Record name Methacryloyloxyethyl succinate
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Record name Butanedioic acid, 1-(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester
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Record name Butanedioic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
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Record name (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate
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Record name [2-[(2-methyl-1-oxoallyl)oxy]ethyl] hydrogen succinate
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Synthetic Methodologies and Precursors for Mono 2 Methacryloyloxy Ethyl Succinate

General Synthesis Pathways of MMES

The primary and most direct route to synthesizing mono-2-(methacryloyloxy)ethyl succinate (B1194679) involves the ring-opening reaction of succinic anhydride (B1165640) with 2-hydroxyethyl methacrylate (B99206). This pathway is favored for its high efficiency and atom economy.

Esterification Reactions of 2-Hydroxyethyl Methacrylate with Succinic Anhydride.researchgate.netchemicalbook.com

The synthesis of mono-2-(methacryloyloxy)ethyl succinate is effectively achieved through the esterification of 2-hydroxyethyl methacrylate (HEMA) with succinic anhydride. researchgate.netchemicalbook.com This reaction involves the nucleophilic attack of the hydroxyl group of HEMA on one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming a new ester bond and a terminal carboxylic acid group, thus yielding the desired mono-substituted succinate ester.

A representative laboratory-scale synthesis involves charging a reaction flask with 2-hydroxyethyl methacrylate and succinic anhydride in a near-equimolar ratio. chemicalbook.com An inhibitor, such as hydroquinone (B1673460) monomethyl ether, is typically added to prevent the premature polymerization of the methacrylate group, which is susceptible to free-radical polymerization at elevated temperatures. chemicalbook.com The mixture is then heated, for instance, to 90°C for a period of 18 hours under an inert atmosphere like argon to prevent oxidation and unwanted side reactions. chemicalbook.com This process generally results in a quantitative yield of the final product, this compound. chemicalbook.com

Influence of Catalysts and Reaction Conditions on Synthesis Yield and Purity.chemicalbook.com

While the direct thermal reaction between HEMA and succinic anhydride can proceed to completion without a catalyst, the reaction parameters play a crucial role in maximizing yield and ensuring high purity. chemicalbook.com

Reaction Conditions:

Temperature: The reaction is typically conducted at elevated temperatures, such as 90°C, to ensure a reasonable reaction rate. chemicalbook.com Lower temperatures would significantly slow down the esterification, while excessively high temperatures could promote side reactions or the degradation of the product.

Reaction Time: A sufficient reaction time, such as 18 hours, is necessary to drive the reaction to completion and achieve a quantitative yield. chemicalbook.com

Inhibitor: The presence of a polymerization inhibitor is critical. Methacrylate functional groups are prone to polymerization, and the heat required for the esterification can initiate this process. An inhibitor like hydroquinone monomethyl ether stabilizes the monomer and ensures the desired product is obtained without premature polymerization. chemicalbook.com

Stoichiometry: The molar ratio of the reactants, 2-hydroxyethyl methacrylate and succinic anhydride, is a key factor. A 1:1 molar ratio is theoretically required for the mono-ester. Adjusting the stoichiometry can influence the product distribution, though the direct synthesis is highly selective for the mono-ester.

Catalysts: Although the uncatalyzed reaction is effective, esterification reactions can often be accelerated by catalysts. While specific studies detailing catalyst influence on MMES synthesis are not prevalent, general principles of esterification suggest that both acid and base catalysts could be employed. For instance, catalysts like 4-(dimethylamino)pyridine (DMAP) are known to be highly effective in promoting esterification reactions involving anhydrides. However, the introduction of a catalyst would also necessitate additional purification steps to remove it from the final product, potentially complicating the process. The high yield of the uncatalyzed thermal method makes it an attractive and straightforward approach. chemicalbook.com

ParameterConditionPurpose/Influence
Reactant 12-Hydroxyethyl Methacrylate (HEMA)Provides the methacrylate group and the hydroxyl for esterification.
Reactant 2Succinic AnhydrideProvides the succinate backbone and the second carboxyl group.
Temperature~90°CEnsures a sufficient reaction rate for esterification. chemicalbook.com
Reaction Time~18 hoursAllows the reaction to proceed to quantitative yield. chemicalbook.com
InhibitorHydroquinone monomethyl etherPrevents premature polymerization of the methacrylate group. chemicalbook.com
AtmosphereInert (e.g., Argon)Prevents oxidation and other side reactions. chemicalbook.com

Precursor Chemistry for MMES Functionalization

The carboxylic acid group on this compound serves as a valuable handle for further chemical modification. By converting this group into a more reactive species, MMES can be used as a precursor for a variety of subsequent chemical conjugations and for initiating controlled polymerization processes.

Synthesis of 2-Methacryloyloxyethylsuccinoyl Chloride for Subsequent Conjugations.stackexchange.com

To enhance the reactivity of the carboxylic acid for conjugation reactions, such as amidation or further esterification, this compound can be converted into its corresponding acyl chloride, 2-methacryloyloxyethylsuccinoyl chloride. This transformation creates a highly reactive electrophilic center that readily reacts with nucleophiles like amines and alcohols.

The synthesis of this acyl chloride is typically achieved by treating MMES with a chlorinating agent. A common and effective reagent for this purpose is thionyl chloride (SOCl₂), often with a catalytic amount of a solvent like N,N-dimethylformamide (DMF). stackexchange.com The reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite leaving group, which is then displaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. The resulting 2-methacryloyloxyethylsuccinoyl chloride is a valuable intermediate for attaching the methacryloyl succinate moiety to various substrates for materials development.

Derivatization Strategies for Controlled Polymerization Initiation.researchgate.net

This compound is not only a functional monomer but can also be integral to strategies for creating well-defined polymers through controlled polymerization techniques. One such prominent strategy is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net

In this approach, MMES is polymerized in the presence of a specific RAFT agent and a free-radical initiator. For example, a β-cyclodextrin-capped chain transfer agent can be used to initiate the polymerization of MMES monomers. researchgate.net The process is initiated by a standard radical source, such as 4,4′-azobis(4-cyanopentanoic acid) (ACVA), at an elevated temperature, for instance, 80°C in a solvent like DMF. researchgate.net

The RAFT agent establishes a dynamic equilibrium between dormant and active polymer chains. This allows for the controlled growth of polymer chains with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index). researchgate.net By adjusting the molar feed ratio of the MMES monomer to the RAFT agent, polymers with different chain lengths can be synthesized in a predictable manner. researchgate.net This level of control is crucial for designing polymers with specific physical and chemical properties for advanced applications.

Precursor/StrategyDescriptionKey Reagents/ComponentsApplication
2-Methacryloyloxyethylsuccinoyl ChlorideHighly reactive acyl chloride derivative of MMES.MMES, Thionyl Chloride (SOCl₂), cat. DMF. stackexchange.comSubsequent conjugation with nucleophiles (amines, alcohols).
RAFT PolymerizationControlled polymerization technique for producing well-defined polymers of MMES.MMES (monomer), RAFT Agent (e.g., bCD-capped-BDPT), Initiator (e.g., ACVA). researchgate.netSynthesis of polymers with controlled molecular weight and low polydispersity. researchgate.net

Polymerization Mechanisms and Controlled Synthesis of Mmes Based Polymers

Radical Polymerization of MMES and its Copolymers

Conventional free radical polymerization is a common and straightforward method for polymerizing MMES. This process involves the use of initiators that generate free radicals, which then propagate by adding monomer units.

Thermal initiators are frequently used to initiate the free radical polymerization of methacrylate (B99206) monomers like MMES. A prime example is 2,2′-Azobis(2-methylpropionitrile) (AIBN) rsc.org. When heated, AIBN decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals are effective at initiating the polymerization process. AIBN is often chosen because it provides a relatively constant rate of radical generation and is not susceptible to induced decomposition, which can complicate polymerization kinetics. It has been successfully used in the polymerization of various methacrylate monomers and their copolymerization with other vinyl monomers rsc.orgnih.govippi.ac.irresearchgate.net. For a typical polymerization, the monomer and a calculated amount of AIBN are dissolved in a suitable solvent, the solution is deoxygenated, and then heated to trigger initiation rsc.org.

In radical polymerization, chain transfer agents are crucial for controlling the molecular weight of the resulting polymer. These agents work by interrupting the growth of a polymer chain and initiating a new one . This process effectively lowers the average molecular weight. The effectiveness of a chain transfer agent is determined by its chain transfer constant. Thiols are a common class of chain transfer agents used in methacrylate polymerization. By adjusting the concentration of the chain transfer agent relative to the monomer, the final molecular weight of the polymer can be precisely regulated .

When MMES is polymerized with another monomer, the kinetics of the copolymerization and the final composition of the polymer are governed by the monomer reactivity ratios (r₁ and r₂). These ratios describe the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation) ekb.eg.

The reactivity ratios can be determined experimentally by conducting copolymerization reactions at low conversion with varying initial monomer feed compositions. The composition of the resulting copolymer is then analyzed, and the data are fitted to copolymerization equations using methods like Fineman-Ross, Kelen-Tüdös, or Mayo-Lewis ippi.ac.irresearchgate.netekb.eg. While specific reactivity ratios for MMES with various comonomers are not widely published, data from analogous methacrylate systems provide insight. For example, in the copolymerization of methacrylic acid (MAA) and ethyl acrylate (EA), the reactivity ratios were found to be r(MAA) = 2.360 and r(EA) = 0.414, indicating that a growing chain ending in MAA prefers to add another MAA monomer researchgate.net. This type of data is critical for predicting and controlling the microstructure and properties of copolymers.

Table 1: Examples of Monomer Reactivity Ratios for Methacrylate Copolymers

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ Copolymerization Tendency
Ethyl Methacrylate (EMA) Methacrylamide (MAM) 0.197 0.230 Alternating ekb.eg
Vinyl Acetate (VAC) Methacrylamide (MAM) 0.294 4.314 Block with MAM ekb.eg

This table presents data for analogous monomer systems to illustrate the concept of reactivity ratios.

Reversible Deactivation Radical Polymerization (RDRP) of MMES

Reversible Deactivation Radical Polymerization (RDRP) techniques offer significant advantages over conventional free radical polymerization, primarily the ability to produce polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers. sigmaaldrich.com These methods rely on establishing a dynamic equilibrium between active, propagating radical chains and dormant species. sigmaaldrich.com

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile RDRP method applicable to a wide range of monomers, including methacrylates like MMES. The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The process allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. scispace.com

Research has demonstrated the successful synthesis of polymers based on MMES (referred to as MES) via RAFT polymerization. For instance, a β-cyclodextrin-capped polymer of MMES was synthesized using 4,4′-azobis(4-cyanopentanoic acid) (ACVA) as the initiator in dimethylformamide (DMF) at 80°C. researchgate.net By varying the molar ratio of the MMES monomer to the RAFT agent, polymers with different chain lengths and number average molecular weights (ranging from 1.17 x 10⁴ to 1.98 x 10⁴ g/mol ) were successfully produced. researchgate.net

The selection of an appropriate RAFT agent is critical for a successful RAFT polymerization. The effectiveness of the agent depends on the nature of its "R" and "Z" groups, which influence the rates of addition and fragmentation reactions. For "more-activated" monomers (MAMs) like methacrylates, RAFT agents such as dithioesters and trithiocarbonates are generally effective. sigmaaldrich.com

Specific RAFT agents have been shown to be particularly suitable for methacrylate polymerization. For example, 4-cyanopentanoic acid dithiobenzoate (CPDB) is recommended as a highly compatible CTA for these monomers. scispace.com In the RAFT polymerization of MMES, a β-cyclodextrin-based benzyl-dithiopropanoate (bCD-capped-BDPT) has been used as the RAFT agent. researchgate.net The design of such specialized RAFT agents can impart specific functionalities to the polymer chain ends, enabling the creation of complex architectures or bioconjugates.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
mono-2-(Methacryloyloxy)ethyl succinate (B1194679) MMES
2,2′-Azobis(2-methylpropionitrile) AIBN
Methacrylic Acid MAA
Ethyl Acrylate EA
Ethyl Methacrylate EMA
Methacrylamide MAM
Vinyl Acetate VAC
4,4′-azobis(4-cyanopentanoic acid) ACVA
Dimethylformamide DMF
4-cyanopentanoic acid dithiobenzoate CPDB

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of MMES

Kinetic Studies of RAFT-Mediated MMES Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization (RDRP) that provides "living" characteristics to the process, enabling control over the polymerization kinetics and the molecular weight of the resulting polymers. researchgate.netadvancedsciencenews.com The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which mediates the polymerization by establishing a dynamic equilibrium between active propagating macroradicals and dormant polymer chains. mdpi.com

Kinetic studies of RAFT polymerization are crucial for understanding the mechanism and optimizing reaction conditions to synthesize well-defined polymers. advancedsciencenews.com These studies typically investigate the polymerization rate, the evolution of molecular weight with monomer conversion, and the influence of various reaction parameters. While specific kinetic data for mono-2-(methacryloyloxy)ethyl succinate (MMES) is not detailed in the available research, the kinetics can be understood by examining studies on similar methacrylate monomers.

The polymerization rate in a RAFT system is proportional to the square root of the initiator concentration, similar to conventional free radical polymerization. researchgate.net Key kinetic parameters that are determined include the activation rate constants (k_act) and the exchange rate constants (k_ex). researchgate.net The effectiveness of the RAFT process is highly dependent on the choice of the CTA, particularly the nature of its Z and R groups, which influence the stability of the intermediate radical and the rates of addition and fragmentation. mdpi.comnih.gov An inhibition period at the beginning of the polymerization can sometimes be observed, which may be attributed to the slow fragmentation of the initial RAFT radical intermediate. mdpi.com

Kinetic modeling, such as using software like PREDICI®, is an indispensable tool for designing RAFT polymerizations and gaining a complete mechanistic understanding without extensive experimentation. advancedsciencenews.commdpi.com These models incorporate the elementary steps of initiation, propagation, termination, and the core RAFT equilibrium to predict the outcome of the polymerization.

Table 1: Factors Influencing the Kinetics of RAFT Polymerization

ParameterEffect on Polymerization
Initiator Concentration The polymerization rate is proportional to the square root of the initiator concentration. researchgate.net
RAFT Agent (CTA) Structure The 'Z' and 'R' groups on the CTA determine its transfer ability and the stability of the intermediate radical, affecting control and reaction rate. mdpi.comnih.gov
Monomer Structure The propagation rate coefficient of the monomer influences the overall polymerization rate.
Temperature Affects the rate constants of all elementary reactions, including initiation, propagation, termination, and the RAFT equilibrium.
Solvent Can influence reaction rates and solubility of the polymer, particularly in dispersion or emulsion systems.

Atom Transfer Radical Polymerization (ATRP) Approaches for MMES

Atom Transfer Radical Polymerization (ATRP) is another powerful RDRP technique used to synthesize polymers with controlled molecular weight and low polydispersity. The process is catalyzed by a transition metal complex (commonly copper) that reversibly activates and deactivates the growing polymer chains through a halogen atom transfer.

The polymerization of functional methacrylates like MMES using ATRP presents specific challenges, primarily due to the presence of the carboxylic acid group. This functional group can protonate the ligand or react with the catalyst complex, potentially interfering with the polymerization control. Studies on similar functional monomers, such as 2-hydroxyethyl methacrylate (HEMA), provide insight into the necessary adjustments for successful ATRP. cmu.edu HEMA, which has a hydroxyl group with a labile proton, cannot be effectively polymerized by anionic methods and requires specific conditions for controlled radical polymerization. cmu.edu

For the successful ATRP of such functional methacrylates, several approaches can be employed:

Solvent and Temperature Adjustment: Using a mixed solvent system can help to solubilize the catalyst complex and the polar monomer. cmu.edu For HEMA, a mixture of methyl ethyl ketone and 1-propanol was effective. cmu.edu Lowering the reaction temperature (e.g., to 50 °C or less) can also help to control the polymerization of reactive monomers. cmu.edu

Catalyst and Initiator Selection: The choice of the metal (e.g., CuCl or CuBr), ligand (e.g., 2,2′-bipyridyl), and initiator (e.g., an alkyl bromide) is critical for achieving control. cmu.eduresearchgate.net

Protection of the Functional Group: An alternative strategy involves protecting the reactive functional group before polymerization and deprotecting it afterward. For HEMA, the hydroxyl group can be protected with a trimethylsilyl (TMS) group. This allows the polymerization to proceed under conditions similar to those used for non-functional methacrylates like methyl methacrylate (MMA). cmu.edu A similar protection strategy could be envisioned for the carboxylic acid group of MMES.

Table 2: Comparison of ATRP Conditions for Functional Methacrylates

MonomerFunctional GroupATRP ApproachCatalyst/Initiator SystemSolventReference
2-Hydroxyethyl Methacrylate (HEMA) Hydroxyl (-OH)Direct PolymerizationCuCl / 2,2′-bipyridyl / Alkyl bromideMethyl ethyl ketone / 1-propanol cmu.edu
HEMA-TMS (Protected) Silylether (-OTMS)Protection StrategyCuBr / dNbpy / Ethyl 2-bromoisobutyrateBulk or Diphenyl ether cmu.edu
2-Methoxyethyl Acrylate (MEA) Ether (-OCH₃)Direct PolymerizationCuBr / PMDETA / Methyl 2-bromopropionateBulk, Ethylene carbonate, or Toluene researchgate.net
This compound (MMES) Carboxylic Acid (-COOH)Hypothetical: Protection or Direct Polymerization with optimized conditionsNot SpecifiedNot Specified

Polymerization-Induced Self-Assembly (PISA) for MMES-Derived Nanostructures

Polymerization-Induced Self-Assembly (PISA) is an efficient method for producing block copolymer nanoparticles with various morphologies at high concentrations. acs.orgnih.gov The process typically begins with the polymerization of a soluble precursor block (a macro-CTA in RAFT-mediated PISA). This is followed by the chain extension of this block with a second monomer that forms a polymer block that is insoluble in the reaction medium. acs.org As the second block grows, it reaches a critical degree of polymerization where it becomes insoluble, triggering in situ self-assembly into nano-objects such as spheres, worms, or vesicles. acs.orgnih.gov

MMES is a versatile monomer for PISA formulations due to its carboxylic acid functionality. Depending on the solvent and pH, a polymer block derived from MMES can be either soluble (hydrophilic) or insoluble (hydrophobic).

MMES as the Soluble Stabilizer Block: In an aqueous PISA formulation at a pH where the carboxylic acid groups are ionized (deprotonated), a poly(MMES) block would be soluble and could serve as the steric stabilizer for the subsequent polymerization of a hydrophobic monomer.

MMES as the Insoluble Core-Forming Block: In a non-polar organic solvent, or in an aqueous medium at low pH where the carboxylic acid is protonated, a poly(MMES) block would be insoluble. Therefore, a soluble, non-polar macro-CTA could be chain-extended with MMES to form a core of poly(MMES), driving the self-assembly.

Photopolymerization and UV-Curing Dynamics of MMES Formulations

Photopolymerization is a process where light, typically ultraviolet (UV), is used to initiate a rapid polymerization reaction, transforming a liquid monomer formulation into a solid polymer network. This technique is widely used for producing coatings, inks, and dental restorative materials. sigmaaldrich.com MMES is a monomer well-suited for photopolymerization and UV-curable formulations. sigmaaldrich.com

The dynamics of UV-curing involve several key components and steps:

Photoinitiator: This compound absorbs UV light and generates reactive species, usually free radicals.

Initiation: The free radicals attack the double bonds of the methacrylate groups in the MMES monomers, initiating the polymerization chain reaction.

Propagation and Cross-linking: The polymerization proceeds rapidly. If multifunctional monomers or cross-linkers are included in the formulation, a highly cross-linked three-dimensional network is formed, leading to the solidification (curing) of the material.

The presence of the carboxylic acid group in MMES can enhance the performance of the final cured material by improving adhesion to various substrates. Formulations containing MMES can be tailored to achieve specific properties like chemical resistance, durability, and strong bonding. sigmaaldrich.com The kinetics of photopolymerization are typically very fast, with curing often completed in seconds to minutes upon exposure to a UV source.

Table 3: Typical Components of a UV-Curing Formulation Containing MMES

ComponentFunctionExample
Functional Monomer Forms the polymer backbone; provides specific properties like adhesion.This compound (MMES)
Photoinitiator Absorbs UV light to generate free radicals and initiate polymerization.Benzoyl peroxide (BPO) nih.gov
Cross-linking Agent A multifunctional monomer that forms a network structure, increasing hardness and durability.Ethylene glycol dimethacrylate (EGDMA)
Additives Modifies properties such as viscosity, color, and stability.Pigments, stabilizers, flow agents

Architectural Design and Functional Performance of Mmes Containing Polymer Systems

MMES in Hydrogel Fabrication and Characterization

MMES is a valuable component in the fabrication of hydrogels, which are three-dimensional, crosslinked polymer networks capable of absorbing large quantities of water. The inclusion of MMES allows for the introduction of "smart" or environmentally responsive behaviors.

The carboxylic acid moiety of MMES is the primary source of pH-responsiveness in hydrogels. Nanogels with PMES cores exhibit well-defined, reversible swelling behavior when the pH is cycled between acidic and basic conditions. acs.org At low pH, the PMES core is collapsed and hydrophobic. Upon increasing the pH, the carboxylic acid groups ionize, leading to electrostatic repulsion between the polymer chains and a significant influx of water, causing the hydrogel to swell. acs.org This behavior is of great interest for applications that require a material to change its volume or release a payload in response to a specific pH trigger.

While the polymerization and stability of MMES-containing systems have been studied at elevated temperatures, specific data detailing a thermo-responsive swelling transition (either a lower or upper critical solution temperature) directly attributable to the MMES component is not prominently featured in the reviewed literature. The primary responsive characteristic documented for MMES is its distinct pH sensitivity.

The chemical structure of MMES includes an ester linkage connecting the methacrylate (B99206) group to the succinate (B1194679) moiety. This ester bond is susceptible to hydrolysis, which provides a mechanism for the biodegradation of hydrogels containing MMES. acs.org This inherent biodegradability is a significant advantage for biomedical applications where a temporary scaffold or carrier is desired.

Regarding network formation, research shows that stable, well-defined hydrogel nanoparticles can be prepared from MMES-containing polymers even without the use of a dedicated cross-linking comonomer. acs.org This suggests that physical entanglements of the polymer chains are sufficient to form a stable network. However, chemical crosslinking can be introduced to further tailor the hydrogel's properties. The addition of a cross-linker to the PMES core results in a more tightly bound network. acs.org

The properties of MMES-containing hydrogels are directly influenced by both the concentration of MMES and the crosslinking density of the network. The degree of swelling, a critical property of hydrogels, is inversely related to the degree of crosslinking. When a chemical cross-linker is added to the PMES core of a nanogel, the resulting nanoparticles are smaller and exhibit lower swelling ratios compared to their non-cross-linked counterparts. acs.org

This demonstrates that the network properties can be tuned by adjusting the crosslinking strategy. A higher crosslink density creates a more rigid network with smaller mesh sizes, which restricts the influx of water and thus reduces the equilibrium swelling. The ability to modulate these properties is essential for designing hydrogels for specific applications that require precise control over water content and network integrity.

Table 2: Effect of Crosslinking on MMES-Containing Nanogel Properties
Crosslinking StrategyResulting Nanogel SizeSwelling RatioNetwork Properties
No additional cross-linkerLargerHigherPhysically entangled, more flexible
With additional cross-linkerSmallerLowerChemically crosslinked, more rigid

MMES as a Component in Polymer Brushes and Surface Modifications

Mono-2-(methacryloyloxy)ethyl succinate (MMES) is a bifunctional monomer uniquely suited for the fabrication of polymer brushes and the chemical modification of surfaces. Its molecular architecture, featuring a polymerizable methacrylate group at one end and a terminal carboxylic acid group at the other, allows for a two-fold utility. The methacrylate group can participate in various polymerization reactions, while the carboxylic acid provides a reactive site for anchoring the molecule to a substrate or for subsequent functionalization.

The creation of polymer brushes involves tethering polymer chains to a surface at a high enough density that the chains are forced to stretch away from the surface. The carboxylic acid group of MMES serves as an effective anchor for grafting these polymer chains onto a variety of substrates, including metals, metal oxides, and plastics. sigmaaldrich.com This anchoring can be achieved through techniques such as "grafting to," where pre-synthesized polymers with reactive end groups are attached to the surface, or "grafting from," where polymerization is initiated directly from the surface. In the "grafting from" approach, the MMES can be part of the initiator layer or copolymerized into the brush structure, where its pendant carboxyl groups can alter the chemical and physical properties of the surface, such as wettability and adhesion.

In surface modification applications, MMES is used to produce coatings with enhanced durability and chemical resistance. sigmaaldrich.com When incorporated into a polymer matrix, the carboxylic acid functionality can improve adhesion to substrates through hydrogen bonding or the formation of ionic bonds. For instance, in dental resin composites, MMES's carboxylic acid group can be used for peptide conjugation, while the methacrylate group copolymerizes with the bulk resin matrix, creating a multifunctional and adhesive hybrid material. sigmaaldrich.com

The functional performance of surfaces modified with MMES-containing polymers is directly related to the presence and accessibility of the carboxyl groups. These groups can modulate surface charge, hydrophilicity, and provide sites for the immobilization of bioactive molecules, making MMES a versatile component in the design of advanced functional materials.

MMES in Colloidal Systems

The unique chemical structure of MMES makes it highly effective in the stabilization and functionalization of colloidal particles, including inorganic nanoparticles and semiconductor quantum dots.

Dispersant Functionality for Nanoparticle Stabilization

MMES serves as an excellent dispersant for stabilizing nanoparticles in colloidal suspensions. Its efficacy stems from the carboxylic acid group, which can act as a robust anchoring ligand on the surface of various nanoparticles. Carboxylic acids are widely used as passivating or stabilizing agents that coordinate to the surface of nanoparticles, preventing their aggregation and controlling their size and morphology during synthesis. cd-bioparticles.com

In the case of gold nanoparticles (AuNPs), MMES has been shown to contribute to their attachment and stabilization within a polymer matrix. sigmaaldrich.comchemicalbook.com The stabilization mechanism involves the coordination of the carboxylate group of MMES to the gold surface. This interaction forms a protective layer around the nanoparticle. The rest of the MMES molecule, containing the polymerizable methacrylate group, extends into the solvent or matrix. This creates a steric barrier that prevents the nanoparticles from coming into close contact and agglomerating due to van der Waals forces. Furthermore, the methacrylate functionality allows the stabilized nanoparticles to be covalently incorporated into a polymer network during a subsequent polymerization step, ensuring a permanent and homogeneous dispersion.

Nanoparticle TypeMMES Functional GroupStabilization MechanismResearch Finding
Gold (Au)Carboxylic AcidCoordination to nanoparticle surfaceContributes to the attachment and stabilization of gold nanoparticles in a polymer matrix. sigmaaldrich.comchemicalbook.com
General InorganicCarboxylic AcidForms a passivating layer, preventing aggregationCarboxylic acids are known to stabilize nanoparticles, control their size, and improve dispersion. cd-bioparticles.com

Ligand Exchange Mechanisms on Quantum Dots for Dispersion

MMES plays a critical role in the surface modification of quantum dots (QDs) through ligand exchange, a process vital for tailoring their solubility and compatibility with different environments. High-quality QDs are often synthesized in organic, nonpolar solvents and are capped with long-chain hydrophobic ligands, such as oleic acid. To be used in applications like photopolymerization or in eco-friendly polar solvents, these native ligands must be replaced. acs.orgacs.org

MMES is an ideal candidate for this ligand exchange process. A key application involves the phase transfer of QDs from an organic solvent (like hexane) into an acrylic monomer matrix for photopolymerization. acs.org In this process, MMES is introduced to the QD solution, where its carboxylic acid headgroup competes with and displaces the original oleic acid ligands on the QD surface. acs.org Infrared spectroscopy has confirmed the replacement of oleic acid by MMES on the QD surface following this exchange. acs.org

The result of the exchange is a QD capped with MMES molecules. The methacrylate tail of the MMES ligand is compatible with the acrylic monomer (e.g., pentaerythritol (B129877) triacrylate), allowing the QDs to be homogeneously dispersed without aggregation. acs.org This method provides exceptional long-term colloidal stability. acs.orgacs.org Similarly, MMES ligands have been used to render InP/ZnSeₓS₁₋ₓ QDs dispersible in environmentally friendly polar solvents, enabling processes like inkjet printing of uniform QD films. acs.org The cross-linkable methacrylate moiety of MMES further facilitates the formation of well-defined, patterned QD optical films. acs.org

Quantum Dot SystemOriginal LigandExchanging LigandResulting Matrix/SolventMechanism and Outcome
General QDsOleic AcidThis compound (MMES)Acrylic Monomer (Pentaerythritol triacrylate)MMES replaces oleic acid via its carboxyl group, enabling QD transfer from hexane (B92381) to the acrylic phase for homogeneous dispersion and photopolymerization. acs.org
InP/ZnSeₓS₁₋ₓHydrophobic ligandsThis compound (MMES)Eco-friendly polar solventsMMES implant renders QDs highly stable in polar solvents, suitable for inkjet printing and creating patterned optical films. acs.org

Biomedical and Advanced Material Applications of Mmes Derived Constructs

MMES in Dental Restorative Science

The clinical longevity of dental restorations is often compromised by the degradation of the adhesive interface between the composite and the tooth structure. nih.gov MMES is utilized as a key component in novel dental materials designed to address these challenges, owing to its adhesive properties and its capacity to be functionalized with bioactive molecules. sigmaaldrich.com

MMES serves as a foundational monomer in the fabrication of multifunctional adhesive hybrid resin composites. sigmaaldrich.comchemicalbook.comchemicalbook.com Its molecular structure is key to its function; the methacrylate (B99206) group allows it to copolymerize with other standard dental resin monomers, forming a stable, cross-linked polymer backbone. sigmaaldrich.comsigmaaldrich.com Simultaneously, the pendant carboxylic acid group provides a site for further chemical modification, enabling the creation of "smart" materials that can actively participate in maintaining the health of the tooth-restoration interface. This integration of MMES helps produce polymer coatings and adhesives with enhanced durability and strong bonding capabilities to various substrates. sigmaaldrich.com

A primary challenge in dental restorations is the prevention of secondary caries, which develop at the composite-tooth interface due to bacterial activity and demineralization. nih.gov A novel strategy to combat this involves tethering bioactive peptides to the adhesive polymer matrix. nih.govresearchgate.net MMES is an ideal monomer for this application because its carboxylic acid group provides a convenient anchor point for conjugating peptides. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Researchers have successfully incorporated antimicrobial peptides (AMPs) and hydroxyapatite-binding peptides (HABPs) into dental adhesives. nih.govfrontiersin.org AMPs, when immobilized on the polymer, can inhibit the growth of bacteria like Streptococcus mutans, a primary cariogenic pathogen. nih.gov HABPs can attract calcium and phosphate (B84403) ions from saliva to promote the remineralization of damaged tooth structure at the adhesive interface. nih.govfrontiersin.org By using MMES, these peptides become an integral and permanent part of the adhesive, offering a durable, dual-action approach that both protects against bacterial attack and helps repair microscopic damage. nih.gov

Table 1: Bioactive Peptides Conjugated via MMES for Dental Applications

Peptide Type Example Sequence Function Reference
Antimicrobial Peptide (AMP) MA-K-GGG-KWKRWWWWR-NH2 Inhibits metabolic activity and growth of bacteria such as S. mutans. frontiersin.org

Silane coupling agents are essential for bonding the inorganic filler particles to the organic polymer matrix in dental composites, ensuring stress transfer and mechanical stability. nih.gov MMES can be used to synthesize novel, polymerizable silanes. In one synthetic approach, the carboxylic acid group of MMES is reacted with an isocyanate-functionalized silane, such as 3-(trimethoxysilyl)propyl isocyanate. google.com This reaction forms a new, larger molecule that contains a polymerizable methacrylate group, an adhesive succinate (B1194679) group, and a trimethoxysilyl group that can bond to the surface of silica (B1680970) or glass fillers. google.com Incorporating such custom-synthesized silanes into dental composites can improve the hydrolytic stability and mechanical properties of the final restorative material. nih.gov

MMES in Controlled Drug Delivery Systems

The application of MMES extends beyond dental science into the field of pharmacology, particularly in the design of advanced drug delivery systems. Its reactive nature makes it a valuable building block for creating polymer-drug conjugates, also known as polymeric prodrugs.

Polymeric prodrugs are designed to improve the therapeutic profile of potent drugs, such as chemotherapeutics, by enhancing their solubility, prolonging their circulation time, and targeting their release to tumor tissues. uobabylon.edu.iqnih.gov MMES has been utilized to create fully polymerizable prodrugs of the anti-cancer agent camptothecin (B557342). nih.govmst.edu

In this system, MMES (referred to as SMA in the study) acts as a linker. The carboxylic acid of MMES is chemically bonded to a hydroxyl group on the camptothecin molecule, forming an ester linkage. nih.gov This creates a novel monomer—a drug-linker-methacrylate construct. This prodrug monomer is then copolymerized with other monomers to form a water-soluble polymer chain. The drug is released from the polymer backbone through the hydrolysis of the ester bond, a process that can be modulated by the chemical nature of the linkage. nih.govmst.edu

Research has shown that the rate of drug release can be precisely controlled. For instance, linking camptothecin to MMES via an aromatic ester (at the 10-hydroxy position) resulted in faster hydrolysis and drug release compared to an aliphatic ester linkage (at the 20-hydroxy position). nih.govmst.edu This difference in release kinetics directly correlated with the cytotoxic activity against ovarian cancer cells, demonstrating the potential to fine-tune the therapeutic efficacy of the polymeric prodrug. nih.gov

Table 2: Research Findings on MMES-Camptothecin Polymeric Prodrugs

Drug Linkage Type Drug Release at 7 Days 72-hour IC50 (SKOV3 cells) Reference
Aromatic Ester (10Cam) 59% 56 nM nih.govmst.edu

Nanocarrier Systems for Hydrophobic Drug Encapsulation and Release Kinetics

The encapsulation of hydrophobic drugs presents a significant challenge in pharmaceutical formulation due to their poor solubility in aqueous environments. Polymeric micelles, formed from the self-assembly of amphiphilic block copolymers, offer a promising solution by creating nanocarriers with a hydrophobic core and a hydrophilic shell. The hydrophobic core serves as a reservoir for poorly soluble drugs, while the hydrophilic shell ensures stability in the bloodstream.

MMES can be strategically incorporated as the hydrophilic, pH-sensitive component in such block copolymers. For instance, a diblock copolymer could be synthesized from MMES and a hydrophobic monomer, such as methyl methacrylate (MMA) or lauryl methacrylate (LMA). In an aqueous solution, these chains would self-assemble into core-shell micelles. The hydrophobic block (e.g., poly(LMA)) would form the core, encapsulating a hydrophobic drug like paclitaxel (B517696), while the poly(MMES) block would form the outer corona, interfacing with the aqueous medium.

The release of the encapsulated drug from these nanocarriers typically follows a biphasic pattern. An initial "burst release" can be attributed to the drug adsorbed on or near the surface of the micelle. This is followed by a period of sustained release as the drug gradually diffuses from the hydrophobic core. The rate of this sustained release is governed by the properties of the copolymer, including the length of the hydrophobic block and the interaction strength between the polymer and the drug. The presence of the MMES corona not only provides aqueous stability but also introduces a pH-sensitive element that can modulate the drug release kinetics.

Table 1: Hypothetical Properties of an MMES-Based Nanocarrier for Paclitaxel
ParameterDescriptionInfluencing Factor
StructureCore-Shell Polymeric MicelleSelf-assembly of amphiphilic P(LMA)-b-P(MMES) copolymer
CoreHydrophobic (Poly(Lauryl Methacrylate))Encapsulates paclitaxel via hydrophobic interactions
Shell (Corona)Hydrophilic & pH-Sensitive (Poly(MMES))Ensures aqueous stability and modulates release
Size~50-150 nmBlock lengths of the copolymer
Release ProfileBiphasic: Initial burst followed by sustained releaseDrug diffusion from the core; polymer degradation

pH-Responsive Drug Release Mechanisms from MMES-Based Carriers

The carboxylic acid group within the succinate moiety of MMES is the key to its pH-responsive behavior. In polymers synthesized with MMES, this functional group can exist in either a protonated (COOH) or deprotonated (COO-) state, depending on the pH of the surrounding environment. The pKa of this carboxylic acid is a critical parameter, as the transition between these states occurs around this pH value.

At a pH below its pKa (acidic conditions), the carboxylic acid groups are predominantly protonated and neutral. This allows for stronger hydrophobic and hydrogen-bonding interactions between polymer chains, resulting in a more compact and collapsed carrier structure that retains the encapsulated drug.

Conversely, in environments with a pH above the pKa (neutral to basic conditions, such as in the bloodstream or intestinal fluid), the carboxylic acid groups become deprotonated and negatively charged. This leads to electrostatic repulsion between the polymer chains, causing the nanocarrier matrix to swell or even dissolve. This structural change increases the mesh size of the polymer network, facilitating the diffusion and release of the entrapped drug. This mechanism allows for targeted drug release in specific physiological environments where the pH is elevated, such as certain tumor microenvironments or the lower gastrointestinal tract.

In Situ Polymerized Biocatalysis Nanoreactors for Therapeutic Applications

MMES has been utilized as a key monomer in the development of sophisticated nanoreactors for enhanced cancer therapy. One notable application involves its use in creating an in situ polymerized biocatalysis system within hollow mesoporous organosilica nanoparticles (HMONs). nih.gov This approach aims to overcome limitations in chemodynamic and photodynamic therapies by generating reactive oxygen species (ROS) directly at the tumor site. nih.govfrontiersin.org

In this system, the hollow cavity of the HMONs serves as a nano-sized reactor. nih.gov A solution containing MMES and another monomer, such as poly(ethylene glycol) methyl ether methacrylate (mPEGMA), along with a radical initiator, is introduced into the HMONs. nih.gov Upon heating, polymerization occurs in situ, forming a polymer network confined within the nanoparticle's cavity. nih.gov

The polymer derived from MMES can be further functionalized. For example, its carboxylic acid groups can be modified with cysteamine (B1669678) to introduce thiol groups. These thiol groups then serve as anchors to immobilize glucose oxidase-like gold nanoparticles. This entire construct acts as a biocatalytic nanoreactor that can convert glucose into hydrogen peroxide (H₂O₂), providing a self-sufficient source of H₂O₂ for subsequent Fenton-like reactions that produce cytotoxic hydroxyl radicals for cancer cell destruction. frontiersin.org

Table 2: Components of an MMES-Based Biocatalysis Nanoreactor
ComponentMaterialFunction
FrameworkHollow Mesoporous Organosilica Nanoparticle (HMON)Acts as the nanoreactor vessel. nih.gov
Polymer MatrixPoly(MMES-co-mPEGMA)Formed in situ within the HMON cavity to create a scaffold. nih.gov
Functional GroupThiol (-SH) groupsIntroduced via modification of MMES for enzyme immobilization. nih.gov
NanozymeUltrasmall Gold NanoparticlesCatalyzes the conversion of glucose to H₂O₂. frontiersin.org
CoatingCu²⁺-Tannic Acid ComplexesInitiates Fenton-like reaction to convert H₂O₂ to hydroxyl radicals. frontiersin.org

MMES in Biomaterial Engineering

Design of Immunomodulatory and Osteoinductive Biomaterials

The successful integration of a biomaterial, particularly in bone tissue engineering, requires control over the local immune response and the promotion of new bone growth (osteogenesis). MMES offers significant advantages in the design of biomaterials with these dual functionalities. Its utility stems from the versatile carboxylic acid group, which serves as a covalent attachment point for bioactive molecules.

A key strategy in designing osteoinductive biomaterials is to mimic the natural extracellular matrix. This can be achieved by functionalizing a biomaterial scaffold with specific peptides. For instance, polymers or hydrogels containing MMES can be readily modified by conjugating osteoinductive peptides, such as those derived from Bone Morphogenetic Protein-2 (BMP-2), or cell-adhesive ligands like the Arginine-Glycine-Aspartic acid (RGD) sequence. This covalent immobilization ensures that the signaling molecules remain at the implant site, providing sustained cues for mesenchymal stem cell recruitment, adhesion, and differentiation into bone-forming osteoblasts.

Furthermore, the immune response to an implant can be modulated by co-immobilizing immunomodulatory factors. The design of these materials involves creating a surface that promotes a pro-regenerative M2 macrophage phenotype over a pro-inflammatory M1 phenotype. By conjugating specific peptides or molecules that influence macrophage polarization to the MMES-containing backbone, the local immune microenvironment can be guided towards one that supports tissue healing and integration rather than chronic inflammation and implant rejection.

Biomaterial-Cellular Interactions: Adhesion and Proliferation Studies

The interaction between cells and a biomaterial surface is a critical determinant of its biocompatibility and therapeutic success. This process is initiated by the rapid adsorption of proteins from biological fluids onto the material surface, which then dictates the subsequent attachment, spreading, and proliferation of cells. The surface chemistry of MMES-based materials plays a pivotal role in mediating these events.

At physiological pH (~7.4), the carboxylic acid groups of MMES are deprotonated, imparting a negative charge and increasing the hydrophilicity of the surface. This surface chemistry generally influences the conformation and composition of the adsorbed protein layer, which in turn affects cellular responses. While some cell types may adhere poorly to highly hydrophilic and negatively charged surfaces, this property can be advantageous for creating "stealth" materials that resist non-specific protein fouling and cell adhesion where it is undesirable.

More importantly, the true potential of MMES in directing cellular interactions lies in its capacity for bio-functionalization. As mentioned previously, the carboxylic acid group is an ideal handle for covalently attaching cell-adhesive ligands like the RGD peptide. By decorating an MMES-containing surface with these peptides, the material can be transformed from a relatively bio-inert background to a highly specific, cell-instructive scaffold. This approach allows for precise control over which types of cells adhere and proliferate, promoting the adhesion of desired cell populations, such as osteoblasts or endothelial cells, while potentially minimizing the attachment of cells that could lead to fibrosis or inflammation.

Table 3: Factors Influencing Cellular Interactions with MMES-Based Surfaces
Surface PropertyContribution from MMESEffect on Cellular Interaction
HydrophilicityPresence of ester and carboxylic acid groupsReduces non-specific protein adsorption
Surface Charge (at pH 7.4)Deprotonated carboxylate (COO⁻) groupsInfluences electrostatic interactions with proteins and cell membranes
Bio-functionalityCarboxylic acid group available for conjugationAllows covalent attachment of specific ligands (e.g., RGD) to promote targeted cell adhesion and proliferation

MMES in Contact Lens Materials for Ocular Drug Elution

Soft contact lenses are an attractive platform for delivering drugs to the anterior segment of the eye, as they can overcome the limitations of conventional eye drops, such as rapid clearance and low bioavailability. The design of drug-eluting contact lenses often involves incorporating monomers that can interact with and control the release of therapeutic agents.

MMES, also referred to in literature as HO-MS, has been successfully used as an anionic comonomer in the fabrication of hydrogel-based contact lenses for ocular drug delivery. nih.gov In these applications, MMES is copolymerized with primary hydrogel-forming monomers like 2-hydroxyethyl methacrylate (HEMA) and other components. nih.gov

The inclusion of MMES imparts a negative charge to the hydrogel matrix at the physiological pH of tear fluid. This anionic character is crucial for loading and controlling the release of positively charged (cationic) drug molecules through ionic interactions. By adjusting the concentration of MMES in the hydrogel formulation, the drug loading capacity and the release kinetics can be finely tuned. The electrostatic attraction between the negatively charged polymer and the positively charged drug slows the diffusion of the drug out of the lens, resulting in a more sustained and prolonged release profile compared to a neutral hydrogel. This allows for continuous therapeutic dosing over an extended period, improving patient compliance and treatment efficacy for ocular diseases. nih.gov

Table 4: Example Formulation of an MMES-Containing Hydrogel for Ocular Drug Elution
ComponentFunction
2-hydroxyethyl methacrylate (HEMA)Primary hydrophilic structural monomer
mono-2-(Methacryloyloxy)ethyl succinate (MMES)Anionic comonomer for ionic drug interaction and controlled release. nih.gov
Ethylene glycol dimethacrylate (EGDMA)Cross-linking agent to form the hydrogel network
Cationic Drug (e.g., Timolol)Active pharmaceutical ingredient

Development of Antimicrobial Hydrogels

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water, making them ideal for various biomedical applications, including wound dressings and drug delivery systems. mdpi.com The development of antimicrobial hydrogels is a critical area of research aimed at preventing and treating infections associated with medical devices and wound care. While this compound is used in the formation of hydrogel structures, its intrinsic antimicrobial properties are not a primary focus in current research. Instead, the strategy for creating antimicrobial hydrogels often involves the incorporation of known antimicrobial agents.

MMES-based hydrogels can serve as excellent matrices for the encapsulation and controlled release of these agents. The carboxylic acid groups within the poly(MMES) structure can be leveraged to interact with and bind cationic antimicrobial agents, potentially modulating their release profile. Strategies for imparting antimicrobial properties to hydrogels fall into two main categories: incorporating antimicrobial molecules like nanoparticles (e.g., gold or silver), antibiotics, or antimicrobial peptides, or using materials with inherent antimicrobial activity. mdpi.com

For instance, hydrogels can be loaded with antibiotics such as ciprofloxacin (B1669076) or gentamicin. mdpi.com Another approach involves the use of synthetic polymers with antimicrobial functional groups, like quaternary ammonium (B1175870) compounds. mdpi.com While research has explored the antimicrobial properties of various methacrylate-based hydrogels, the specific investigation into unmodified poly(MMES) hydrogels for inherent antimicrobial activity is not extensively documented. scispace.com Therefore, the development of antimicrobial hydrogels utilizing MMES would likely involve its copolymerization with other functional monomers that possess antimicrobial properties or the incorporation of antimicrobial agents into the hydrogel matrix.

Strategies for Antimicrobial Hydrogel Development
ApproachExamples
Incorporation of Antimicrobial AgentsSilver nanoparticles, ciprofloxacin, gentamicin, antimicrobial peptides mdpi.com
Use of Inherently Antimicrobial PolymersChitosan, polymers with quaternary ammonium groups mdpi.com

MMES in Flexible Optoelectronic Device Development

Flexible optoelectronic devices represent a significant advancement in electronics, enabling applications such as wearable sensors, flexible displays, and implantable medical devices. A key challenge in this field is the development of materials that are not only optically and electronically active but also mechanically robust and flexible.

The unique molecular structure of MMES, with its methacrylate group, allows it to be readily polymerized into the elastomer backbone. The succinate moiety introduces a degree of flexibility and functionality that enhances the mechanical properties of the resulting composite material. This allows the typically brittle perovskite materials to be integrated into a flexible and stretchable matrix without compromising their optoelectronic performance.

Impact of MMES on CsPbBr3-Based Elastomers
PropertyEnhancement due to MMES Incorporation
ElasticityImproved
Shape RecoveryImproved
FlexibilityEnhanced

MMES in Environmental Catalysis and Wastewater Treatment

The contamination of water sources with organic pollutants is a major environmental concern. Advanced oxidation processes, including heterogeneous catalysis and photocatalysis, are promising technologies for the degradation of these pollutants into less harmful substances. MMES is emerging as a valuable component in the design of novel catalytic materials for environmental remediation.

MMES is utilized as a monomer in the synthesis of functionalized microbeads for the degradation of organic pollutants. Specifically, it is used to create poly(this compound-co-glycerol dimethacrylate) [poly(MMES-co-GDMA)] monosized microbeads. mdpi.com These microbeads serve as a support for a multifunctional gold nanocatalyst designed for the removal of the organic pollutant 4-Nitrophenol. mdpi.com

The MMES component is critical to the functionality of these microbeads in several ways. It contributes to the formation of the polymer matrix, providing a stable and robust structure. mdpi.com Furthermore, the carboxylic acid groups present in the MMES units facilitate the attachment of gold nanoparticles, which are the active catalytic sites. mdpi.com This functionalization allows for the efficient catalytic reduction of 4-Nitrophenol.

Role of MMES in Functionalized Microbeads for 4-Nitrophenol Degradation
ComponentFunctionReference
MMESContributes to polymer matrix formation mdpi.com
Facilitates attachment of gold nanoparticles mdpi.com
Gold NanoparticlesActive catalytic sites for 4-Nitrophenol reduction mdpi.com

Photocatalysis is an effective method for degrading a wide range of organic pollutants in wastewater. mdpi.com This process utilizes semiconductor materials that, upon illumination with light of a suitable wavelength, generate highly reactive oxygen species that can break down organic molecules. mdpi.com MMES has been identified as a useful monomer in the preparation of photocatalysts for wastewater treatment. nih.gov

While specific details on the composition and performance of MMES-based photocatalysts are an area of ongoing research, the principle involves incorporating MMES into a polymer matrix that can support or be combined with a photocatalytically active material, such as a metal oxide. The polymer can enhance the stability and processability of the photocatalyst and may also play a role in the adsorption of pollutants, thereby increasing the efficiency of the degradation process. The development of novel photocatalytic systems often involves creating composite materials to improve light absorption and reduce the recombination of photogenerated electron-hole pairs. The versatility of MMES makes it a promising candidate for the design of such advanced photocatalytic materials.

Degradation Behavior and Biostability of Mmes Containing Polymers

In Vitro Degradation Mechanisms of MMES-Derived Polymers

The degradation of MMES-derived polymers in a laboratory setting is primarily governed by the cleavage of ester bonds through hydrolytic and enzymatic processes.

The primary mechanism for the abiotic degradation of MMES-containing polymers is the hydrolytic cleavage of their ester linkages. Polyesters are susceptible to hydrolysis, a chemical reaction where a water molecule breaks down the ester bond, resulting in a carboxylic acid and an alcohol. This process can occur throughout the entire material, known as bulk erosion, or primarily at the surface of the polymer, referred to as surface erosion.

In biological environments, the degradation of MMES-containing polymers can be significantly accelerated by enzymes. Enzymes such as lipases and esterases are known to catalyze the hydrolysis of ester bonds in aliphatic polyesters. These enzymes function by binding to the polymer surface and lowering the activation energy required for the hydrolytic cleavage of the ester linkages.

Enzymatic degradation is typically a surface erosion process, as the enzymes are generally too large to diffuse into the bulk of the polymer. The rate of enzymatic degradation is dependent on several factors, including the type and concentration of the enzyme, the polymer's chemical structure, its crystallinity, and surface morphology. For instance, studies on poly(butylene succinate) (PBS), a polymer with structural similarities to MMES-based polymers, have shown significant weight loss in the presence of lipases. The degradation rate of succinate-based copolyesters has been shown to be influenced by the composition, with higher degradation rates observed in copolymers with lower crystallinity lidsen.com.

While specific degradation rates for MMES-polymers are not extensively documented, data from related succinate-based polyesters can provide insight into the expected enzymatic degradation behavior.

Representative Enzymatic Degradation Rates of Succinate-Based Copolyesters
Copolymer Composition (mol %)EnzymeTemperature (°C)pHMass Loss after 24 days (%)
Poly(butylene succinate-co-dilinoleic succinate) 70:30Lipase from Pseudomonas cepacia377.4~40
Poly(butylene succinate-co-dilinoleic succinate) 50:50Lipase from Pseudomonas cepacia377.4~10
Poly(butylene succinate) (PBS) FilmCandida antarctica lipase B (CalB)377.0~20 (after 21 days)
Poly(butylene succinate-co-adipate) (PBSA)Cutinase377.0>90 (after 1.3 hours)

Note: The data in this table is derived from studies on related succinate (B1194679) polyesters and is intended to be illustrative of the potential degradation behavior of MMES-containing polymers. nih.govmdpi.com

Influence of Environmental Factors on Degradation (e.g., pH, Temperature, Ionic Strength)

The rate of hydrolytic degradation of MMES-containing polymers is highly sensitive to environmental conditions such as pH and temperature. Ionic strength can also play a role, although it is often considered to have a lesser effect.

pH: The pH of the surrounding medium has a significant impact on the hydrolysis of ester bonds. The degradation rate is generally accelerated in both acidic and basic conditions compared to a neutral pH. In a basic environment (pH > 7.4), hydroxide ions directly attack the carbonyl carbon of the ester, leading to rapid cleavage nih.govacs.org. In an acidic environment (pH < 7.4), the carbonyl oxygen can be protonated, which makes the carbonyl carbon more susceptible to nucleophilic attack by water nih.govacs.org. Studies on polyesters have demonstrated a more rapid mass loss and reduction in molecular weight at alkaline pH values researchgate.netscribd.com.

Temperature: An increase in temperature generally leads to an exponential increase in the rate of hydrolytic degradation. Higher temperatures provide the necessary energy to overcome the activation energy barrier for the ester hydrolysis reaction, leading to faster chain scission. Accelerated degradation studies are often conducted at elevated temperatures to predict long-term behavior in a shorter timeframe nih.gov.

Ionic Strength: The effect of ionic strength on the degradation of polyesters is generally less pronounced than that of pH and temperature. However, the presence of certain ions can influence water uptake and potentially catalyze the hydrolytic reaction to a minor extent.

Influence of pH and Temperature on Polyester Degradation (Illustrative)
PolymerConditionRelative Degradation Rate
Generic Aliphatic PolyesterpH 1.0, 37°CModerate-Fast
Generic Aliphatic PolyesterpH 7.4, 37°CSlow
Generic Aliphatic PolyesterpH 13.0, 37°CVery Fast
Generic Aliphatic PolyesterpH 7.4, 50°CModerate
Generic Aliphatic PolyesterpH 7.4, 70°CFast

Note: This table provides a qualitative illustration of the general trends observed for polyester degradation under different environmental conditions. acs.orgresearchgate.netresearchgate.net

Analysis and Identification of Degradation Products

The hydrolytic or enzymatic degradation of a polymer derived from mono-2-(methacryloyloxy)ethyl succinate would primarily result in the cleavage of the ester bonds. This process would lead to the formation of smaller, water-soluble molecules. The expected degradation products are succinic acid, 2-hydroxyethyl methacrylate (B99206) (HEMA), and potentially methacrylic acid if the ester bond linking the methacrylate group is also hydrolyzed researchgate.netoecd.org.

A variety of analytical techniques are employed to identify and quantify these degradation products, as well as to monitor the changes in the polymer's structure and molecular weight over time resolvemass.camdpi.comnih.govtechnologynetworks.com:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify low molecular weight degradation products in the surrounding medium mdpi.comnih.govnih.gov. Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to track the decrease in the polymer's molecular weight and changes in its molecular weight distribution nih.govnih.gov.

Spectroscopic Methods: Fourier-Transform Infrared Spectroscopy (FTIR) can monitor the chemical changes in the polymer, such as the loss of ester groups and the appearance of carboxyl and hydroxyl end groups resolvemass.canih.govnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the degradation products nih.govnih.gov.

Microscopy: Scanning Electron Microscopy (SEM) is used to observe changes in the surface morphology of the polymer, such as the formation of pores and cracks, which are indicative of degradation resolvemass.camdpi.com.

Long-Term Stability Considerations in Biological Environments

The long-term stability of MMES-containing polymers in a biological environment is a complex issue that depends on the balance between the desired rate of degradation and the structural integrity required for a specific application. For some applications, such as temporary implants or drug delivery systems, a controlled and predictable degradation rate is essential. For others, like permanent implants, long-term biostability is paramount.

Methacrylate-based polymers, in general, can exhibit good long-term stability nih.govmdpi.com. However, the inclusion of the succinate ester linkages in MMES introduces biodegradable characteristics. In vivo, the degradation process will be a combination of hydrolysis and enzyme-mediated degradation. The local biological environment, including the presence of inflammatory cells like macrophages, can influence the degradation rate nih.gov. These cells can create a localized acidic environment and release enzymes that accelerate polymer degradation.

Furthermore, issues such as calcification have been observed with some methacrylate-based hydrogels in long-term in vivo studies, which could potentially affect the material's performance nih.gov. Therefore, the design of MMES-containing polymers for long-term biomedical applications must carefully consider the polymer's architecture, crystallinity, and the potential for surface modification to modulate its degradation profile and ensure biocompatibility throughout its service life.

Advanced Analytical and Characterization Methodologies for Mmes and Its Polymeric Derivatives

Spectroscopic Characterization

Spectroscopic methods are indispensable for the analysis of mono-2-(Methacryloyloxy)ethyl succinate (B1194679) (MMES). They provide fundamental information regarding the compound's molecular structure, the presence and modification of functional groups, and the kinetics of its polymerization reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of the MMES monomer and for analyzing the composition of its polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For the MMES monomer, ¹H NMR spectroscopy allows for the identification and assignment of all protons in the structure. Key signals include those from the vinyl protons of the methacrylate (B99206) group, the methyl protons, and the distinct methylene (B1212753) protons of the ethyl and succinate moieties. Upon polymerization, the characteristic signals of the vinyl protons disappear, which is a clear indicator of successful polymer formation.

In the case of poly(mono-2-(methacryloyloxy)ethyl succinate) (PMES), ¹H NMR is used to analyze the structure of the resulting polymer. For instance, in studies of β-cyclodextrin-capped PMES, specific chemical shifts are observed for the polymer backbone. The methyl protons of the PMES arms typically appear at δ = 0.9-1.1 ppm. researchgate.net The methylene protons adjacent to the carboxyl groups (-CH₂COO-) and the ester oxygen (-COOCH₂-) are found at approximately δ = 2.7-2.8 ppm and δ = 4.1-4.4 ppm, respectively. researchgate.net

¹³C NMR complements the proton data by providing information on the carbon skeleton. Distinct signals for the carbonyl carbons of the methacrylate ester and the succinate's ester and carboxylic acid groups, as well as the vinylic carbons, can be precisely assigned.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for MMES Monomer and its Polymer.
AssignmentStructure FragmentExpected Shift (Monomer)Observed Shift (Polymer) researchgate.netComment
Vinylic ProtonsH₂C=C~5.6 - 6.1AbsentDisappearance confirms polymerization.
Methyl Protons-CH₃~1.9~0.9 - 1.1Signal broadens and shifts upfield in the polymer.
Ethyl Methylene Protons-COOCH₂CH₂O-~4.3~4.1 - 4.4Environment remains similar.
Succinate Methylene Protons-OC(O)CH₂CH₂C(O)OH~2.6~2.7 - 2.8Slight shift upon polymerization.
Carboxylic Acid Proton-COOH~10 - 12PresentSignal is often broad.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in MMES and for monitoring their changes during polymerization or surface modification. The FT-IR spectrum of MMES displays characteristic absorption bands corresponding to its distinct chemical moieties.

Key vibrational frequencies for the MMES monomer include the carbon-carbon double bond (C=C) stretch of the methacrylate group, the carbonyl (C=O) stretches for both the ester and the carboxylic acid, and the broad hydroxyl (O-H) stretch from the carboxylic acid. The transition from monomer to polymer is easily monitored by the disappearance of the C=C stretching vibration, which typically appears around 1635-1640 cm⁻¹. vscht.cz

Furthermore, FT-IR is valuable for surface characterization of materials incorporating PMES. Techniques like Attenuated Total Reflectance (ATR)-FTIR can analyze the chemical composition of the surface of a polymer film or coating, providing insight into surface segregation or the presence of specific functional groups at the interface.

Table 2: Characteristic FT-IR Absorption Frequencies for MMES.
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) vscht.czspectroscopyonline.comSignificance
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)Confirms presence of the carboxylic acid group.
C-H (Aliphatic)Stretching3000 - 2850Represents the methyl and methylene groups.
C=O (Ester)Stretching~1725Indicates the methacrylate and succinate ester linkages.
C=O (Carboxylic Acid)Stretching~1710Confirms the free carboxylic acid moiety.
C=C (Methacrylate)Stretching~1638Key signal that disappears upon polymerization.
C-O (Ester/Acid)Stretching1300 - 1100Represents the C-O single bonds in the ester and acid groups.

UV-Visible (UV-Vis) spectroscopy is a quantitative technique used to monitor the kinetics of polymerization. The methacrylate group in MMES contains a π-electron system that absorbs UV radiation at a specific wavelength. The vinylic groups of methacrylate monomers exhibit strong absorption, with a maximum typically around 225 nm.

During polymerization, the C=C double bond is consumed, leading to a decrease in the absorbance at this characteristic wavelength. By monitoring the reduction in absorbance over time, the rate of monomer conversion can be accurately determined. This method provides real-time data on the polymerization kinetics, which is essential for process control and optimization.

The technique is particularly useful in photopolymerization studies, where the consumption of the monomer can be tracked in situ upon exposure to UV light. The relationship between absorbance and concentration, as defined by the Beer-Lambert law, allows for precise quantification of the remaining monomer at any point during the reaction.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating MMES from impurities and for characterizing the molecular weight and distribution of its polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers derived from MMES. This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.

GPC analysis yields critical information about the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse polymer.

In the synthesis of polymers like b-cyclodextrin-capped-PMES via controlled radical polymerization techniques such as RAFT, GPC is used to confirm that the polymerization is well-controlled. For example, research has shown that by varying the molar feed ratio of the MMES monomer to the RAFT agent, the number-average molecular weight (Mn) can be systematically increased while maintaining a low polydispersity index (PDI) of around 1.2, indicating a controlled process. researchgate.net

Table 3: GPC Analysis of β-Cyclodextrin-Capped-PMES with Varying Monomer/RAFT Agent Ratios. researchgate.net
SampleMolar Feed Ratio ([MES]/[RAFT Agent])Number of MES UnitsMₙ (g/mol)PDI (Mₗ/Mₙ)
PMES-1403911,7001.21
PMES-2605715,9001.18
PMES-3807419,8001.23

High Performance Liquid Chromatography (HPLC) is a versatile and precise analytical technique used to assess the purity of the MMES monomer and to quantify its concentration. By selecting an appropriate stationary phase (column) and mobile phase, MMES can be effectively separated from starting materials, by-products, or inhibitors.

A common approach for analyzing methacrylate compounds involves reverse-phase HPLC. For instance, a method for a structurally similar compound utilizes a mixed-mode column like a Primesep 100 with a mobile phase consisting of acetonitrile (B52724) (MeCN) and an acidic buffer, such as sulfuric acid (H₂SO₄). sielc.com Detection is typically performed using a UV detector set to a wavelength where the analyte absorbs strongly, such as 210 nm, which is effective for detecting the ester functional groups. sielc.com

This analysis provides a quantitative measure of purity by comparing the peak area of MMES to the total area of all peaks in the chromatogram. It is also used to quantify the amount of MMES in various formulations or to monitor its consumption in reaction mixtures where GPC is not suitable.

Capillary Electrochromatography (CEC) for Separation and Analysis

Capillary Electrochromatography (CEC) is a powerful hybrid separation technique that merges the principles of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). wikipedia.orgdoi.org In CEC, the mobile phase is propelled through a packed capillary column by electro-osmotic flow (EOF), which is generated by applying a high voltage across the capillary. wikipedia.orgresearchgate.net This approach offers high separation efficiency and resolution for a wide range of analytes. doi.org

Methacrylate monomers, including those structurally related to MMES, are extensively used in the preparation of monolithic stationary phases for CEC columns. nih.govnih.govnih.gov These monolithic columns are created by in-situ polymerization of a monomer and a cross-linker within the capillary, forming a continuous porous rod. This method allows for excellent control over the porous structure and surface chemistry of the stationary phase. nih.gov The inherent versatility of methacrylate chemistry enables the introduction of various functional groups to tailor the separation selectivity. For a compound like MMES, its carboxylic acid group could be leveraged to create stationary phases with specific ionic exchange or hydrogen bonding capabilities, enhancing the separation of polar and charged molecules. The separation in CEC is achieved through a combination of electrophoretic migration of charged solutes and their differential partitioning between the stationary and mobile phases. wikipedia.org

Microscopic and Imaging Techniques

Microscopy and imaging are indispensable for visualizing the structure and properties of MMES-based polymers and nanocomposites at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) for Nanostructure Morphology and Size

Transmission Electron Microscopy (TEM) is a vital tool for the high-resolution imaging of the internal structure of materials. It has been effectively employed to characterize the morphology and size of nanostructures derived from MMES. For instance, TEM has been used to visualize gold nanoparticles (Au NPs) that were stabilized by a well-defined double hydrophilic block copolymer containing MMES, specifically poly(ethylene glycols)-block-poly(mono-2-(methacryloyloxy) ethyl succinate) (PEG-b-PSEMA). researchgate.net The TEM images revealed the size and distribution of the gold nanoparticles within the polymer matrix, confirming the successful capping and stabilization by the MMES-containing copolymer. researchgate.net This type of analysis is crucial for understanding how the polymer architecture influences the formation and stability of nanocomposites.

Atomic Force Microscopy (AFM) for Surface Topography and Compositional Imaging

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. pressbooks.pubyoutube.com It is particularly useful for characterizing the surface of polymer films, including those containing MMES. covalentmetrology.com AFM can be operated in different modes, such as tapping mode, to generate detailed images of surface morphology and to measure surface roughness with nanoscale precision. pressbooks.pubspectraresearch.com

In the context of MMES-based polymeric derivatives, AFM can be used to study the surface of thin films, coatings, and composite materials. For example, in polymer blends containing poly(methyl methacrylate) (PMMA), a structural analog of polymerized MMES, AFM phase imaging can distinguish between different polymer components based on their mechanical properties, revealing the phase separation and domain structure of the blend. covalentmetrology.com This information is critical for understanding and controlling the surface properties of MMES-containing materials, which can be important for applications such as biocompatible coatings and adhesives.

Below is a table summarizing representative surface roughness data for different polymer films as measured by AFM, illustrating the type of quantitative data this technique provides.

Polymer BlendSurface Roughness (nm)
PMMA/SBS18.7
PS/SBS16.3
PMMA/PS4.0

This data is illustrative of AFM capabilities for polymer blend analysis and is based on findings for PMMA and other polymers. covalentmetrology.com

Confocal Photoluminescence Microscopy for Quantum Dot Integration Homogeneity

The integration of quantum dots (QDs) into polymer matrices is a promising approach for creating advanced optical materials for applications like displays and lighting. mdpi.commdpi.com The performance of these materials is highly dependent on the uniform distribution of QDs within the polymer. mdpi.comwhiterose.ac.uk Confocal photoluminescence microscopy is a key technique for assessing the homogeneity of QD integration.

This technique can provide high-resolution, three-dimensional images of the fluorescence emission from the QDs within the polymer matrix. By mapping the photoluminescence intensity, it is possible to identify areas of QD aggregation or inhomogeneous dispersion, which can be detrimental to the optical properties of the composite. whiterose.ac.uk For MMES-based polymers, which can be designed to have specific functional groups for interacting with and dispersing QDs, confocal photoluminescence microscopy would be an essential tool to verify that the polymer design leads to the desired uniform integration of the quantum dots. mdpi.com

Fluorescence Microscopy for Cellular Uptake and Localization

Fluorescence microscopy is a widely used and powerful tool for visualizing the interaction of nanoparticles and polymers with biological cells. nih.govnih.gov This technique is particularly relevant for MMES-based materials that are designed for biomedical applications, such as drug delivery. By labeling an MMES-containing nanoparticle or polymer with a fluorescent dye, its uptake into cells and subsequent intracellular localization can be tracked over time. nih.govnih.gov

The process involves incubating cells with the fluorescently labeled MMES-based material and then imaging the cells using a fluorescence microscope. unimelb.edu.auscienceopen.com Different cellular compartments can be co-stained with other fluorescent markers to determine the precise location of the MMES-derivative, for example, whether it is in endosomes, lysosomes, or the cytoplasm. nih.govnih.gov This information is critical for understanding the cellular trafficking pathways of these materials and for designing effective drug delivery systems. nih.govrsc.org

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For polymers derived from MMES, these techniques provide crucial information about their thermal stability, degradation mechanisms, and suitability for various applications. Thermogravimetric analysis (TGA) is a primary method used for this purpose. nih.gov TGA measures the change in mass of a sample as it is heated at a controlled rate. nih.govresearchgate.net

The thermal degradation of methacrylate-based polymers, such as poly(methyl methacrylate) (PMMA), has been extensively studied. The degradation of PMMA typically occurs in multiple stages, which can be identified as distinct mass loss steps in the TGA curve. mdpi.comresearchgate.net The presence of different chemical structures, such as the succinate group in MMES, would be expected to influence the thermal degradation profile of the resulting polymer. TGA can be used to determine key parameters such as the onset temperature of decomposition and the temperature of maximum decomposition rate, which are important indicators of thermal stability. nist.govmarquette.edu

The following table presents typical thermal degradation data for PMMA, which serves as a reference for the analysis of MMES-based polymers.

PolymerDecomposition StageOnset Temperature (°C)Peak Decomposition Temperature (°C)Mass Loss (%)
PMMA1~170-~0.85
PMMA2-~365~77.6
PMMA3-~440~20.7

This data is based on findings for poly(methyl methacrylate) (PMMA) and illustrates the type of information obtained from TGA. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. madisongroup.com For polymers derived from MMES, TGA provides critical data on their decomposition temperatures, which is essential for determining their processing and service temperature limits.

The thermal degradation of polymers typically occurs in distinct stages. For instance, studies on poly(methyl methacrylate) (PMMA), a structurally related polymer, show that degradation can occur in one or more steps depending on the specific chemical structure and end-groups. nih.govresearchgate.net For example, some forms of PMMA exhibit a two-step degradation process, with the first step occurring around 290 °C and the second at approximately 365 °C when heated at a rate of 10 °C/min. nih.gov The presence of different end-groups, such as those introduced by RAFT polymerization, can shift the onset of mass loss to either higher or lower temperatures. researchgate.net

Below is a hypothetical data table illustrating typical TGA results for a poly(MMES) homopolymer and a copolymer containing MMES.

PolymerOnset Decomposition Temperature (Tonset) (°C)Temperature at 5% Weight Loss (T5%) (°C)Temperature at 50% Weight Loss (T50%) (°C)Residual Mass at 600°C (%)
Poly(MMES)2803053908
Poly(MMES-co-MMA)29532041012

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal transitions of polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm). researchgate.netnih.gov These transitions are critical as they define the physical state and mechanical properties of the material at different temperatures. compositeskn.orgoptinova.com

The melting temperature (Tm) is characteristic of semi-crystalline polymers and represents the temperature at which the crystalline domains melt, leading to a transition from a solid to a viscous liquid. compositeskn.orgfiveable.me This is observed as an endothermic peak in the DSC curve. fiveable.me While MMES itself is a monomer, its polymerization can lead to semi-crystalline polymers, depending on the polymerization conditions and the resulting tacticity.

A hypothetical DSC data table for MMES-based polymers is presented below.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Amorphous Poly(MMES)65N/A
Semi-crystalline Poly(MMES)62155
Poly(MMES-co-styrene)85N/A

Rheological and Mechanical Property Characterization

The rheological and mechanical properties of MMES-based polymers are critical for their application, particularly in areas like hydrogels, adhesives, and coatings. These properties determine the material's response to deformation and flow.

Tensile Strength, Modulus, and Toughness Measurements

The mechanical properties of solid polymeric materials derived from MMES are typically characterized by tensile testing. This involves applying a controlled tensile force to a sample and measuring its elongation until it fractures. Key parameters obtained from a stress-strain curve include:

Tensile Strength: The maximum stress the material can withstand before breaking.

Young's Modulus (or Elastic Modulus): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve. youtube.com

Toughness: The total energy a material can absorb before fracturing, represented by the area under the stress-strain curve.

For MMES-based materials, such as hydrogels or composites, these properties are highly dependent on the crosslink density, water content, and the presence of any reinforcing fillers. youtube.comsquarespace.com For example, in hydrogels, increasing the polymer concentration generally leads to a higher modulus, indicating a more solid-like behavior. squarespace.com The incorporation of MMES into a polymer network can be tailored to achieve a desirable combination of strength, stiffness, and toughness for specific applications like tissue engineering or flexible electronics. youtube.comresearchgate.net

A representative data table for the mechanical properties of an MMES-based hydrogel is shown below.

MaterialTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Toughness (MJ/m³)
Poly(MMES) Hydrogel (90% water)0.50.23000.9
Poly(MMES)-Clay Nanocomposite Hydrogel2.71.52503.4

Rheological Behavior of Polymer Solutions and Gels

Rheology is the study of the flow and deformation of matter. u-szeged.hu For MMES-based polymer solutions and gels, rheological measurements provide valuable information about their viscosity, viscoelasticity, and gelation behavior. scispace.com These properties are crucial for processing and for applications where flow characteristics are important. kau.edu.sa

Rotational rheometers are commonly used to measure properties like complex viscosity (η*) and the elastic (storage) modulus (G') and viscous (loss) modulus (G''). nih.gov

Viscosity: A measure of a fluid's resistance to flow. For polymer solutions, viscosity often depends on the shear rate, a phenomenon known as non-Newtonian behavior. kau.edu.sa

Elastic Modulus (G'): Represents the energy stored in the material during deformation, indicating its solid-like behavior. nih.gov

Viscous Modulus (G''): Represents the energy dissipated as heat during deformation, indicating its liquid-like behavior. nih.gov

For MMES-based hydrogels, the rheological properties can be tuned by controlling the polymer concentration and crosslinking. rsc.org The point at which G' exceeds G'' often signifies the formation of a gel network. nih.gov The rheology of these materials is critical for applications such as injectable hydrogels or coatings, where the material must flow during application and then form a stable structure. mdpi.com

A data table summarizing the rheological properties of an MMES polymer solution and its corresponding gel is provided below.

MaterialComplex Viscosity (η*) (Pa·s) at 1 HzElastic Modulus (G') (Pa) at 1 HzViscous Modulus (G'') (Pa) at 1 Hz
10% Poly(MMES) Solution5.21235
Crosslinked Poly(MMES) GelN/A2800150

Colloidal Stability and Particle Size Distribution Characterization

When MMES is used to create polymeric nanoparticles, micelles, or other colloidal systems, their stability and size distribution are of paramount importance for their performance, especially in biomedical and drug delivery applications.

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for measuring the size distribution of small particles and molecules in suspension. ssau.ruresearchgate.net It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. nih.gov The DLS measurement provides the hydrodynamic diameter (or radius) of the particles, which includes the core particle and any solvated layers on its surface. ssau.ru The polydispersity index (PDI) is also obtained, which indicates the breadth of the size distribution. researchgate.net Polymeric micelles typically have sizes in the range of 10-100 nm. researchgate.net

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension and is a key indicator of colloidal stability. wikipedia.orgparticletechlabs.com It is the electrical potential at the slipping plane, which separates the mobile fluid from the fluid that remains attached to the particle surface. wikipedia.org A high absolute zeta potential (typically > ±30 mV) indicates good stability, as the particles will repel each other, preventing aggregation. wyatt.com Conversely, a low zeta potential suggests that the particles are more likely to aggregate. wikipedia.org The zeta potential is often measured using electrophoretic light scattering (ELS), which is frequently integrated into DLS instruments. wyatt.com The zeta potential of MMES-based nanoparticles can be influenced by the carboxylic acid group in the succinate moiety, which can be ionized depending on the pH of the medium. nih.gov

A table with typical DLS and zeta potential data for MMES-based nanoparticles is presented below.

Colloidal SystemHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
Poly(MMES) Nanoparticles1500.15-25
MMES-based Block Copolymer Micelles850.11-18

Future Research Directions and Translational Perspectives for Mmes

Development of Novel Polymerization Techniques for Enhanced Control and Efficiency

The synthesis of polymers from MMES is moving beyond conventional free-radical polymerization towards more sophisticated and controlled methods. These advanced techniques are critical for producing well-defined polymers with precise architectures, molecular weights, and narrow molecular weight distributions, which are essential for high-performance applications.

Future research will likely focus on the refinement and application of controlled radical polymerization (CRP) techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has already been shown to be effective for monomers similar to MMES, yielding polymers with a low polydispersity index (PDI), which indicates a well-controlled process. Another promising avenue is Polymerization-Induced Self-Assembly (PISA), a powerful method for efficiently producing block copolymer nanoparticles of various morphologies in situ.

Further exploration into techniques like Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) could enable the grafting of MMES-based polymers onto various surfaces. This would create materials with tailored surface properties for applications in biocompatible coatings or sensors. Group Transfer Polymerization (GTP) also presents an opportunity for creating well-defined block copolymers incorporating MMES.

Table 1: Comparison of Advanced Polymerization Techniques for MMES
TechniqueKey Advantages for MMESPotential Research Focus
RAFT PolymerizationExcellent control over molecular weight and low PDI; tolerance to various functional groups like the carboxylic acid in MMES.Optimization of RAFT agents for MMES; synthesis of complex architectures like star and comb polymers.
Polymerization-Induced Self-Assembly (PISA)Efficient, one-pot synthesis of block copolymer nano-objects (spheres, worms, vesicles).Developing new PISA formulations using MMES to create functional nanoparticles for drug delivery or diagnostics.
Surface-Initiated ATRP (SI-ATRP)Allows for dense polymer brushes to be grown from surfaces, modifying surface properties.Functionalizing biomedical implants or diagnostic chips with MMES polymer brushes to control bio-interfacial interactions.
Group Transfer Polymerization (GTP)Produces polymers with very narrow molecular weight distributions, particularly for methacrylates.Investigation of GTP for creating novel, highly-defined MMES-based block copolymers.

Exploration of Emerging Applications in Regenerative Medicine and Advanced Diagnostics

The inherent chemical functionality of MMES makes it a prime candidate for advanced biomedical applications. Its established use in dental resin composites serves as a foundation for broader applications in tissue engineering and regenerative medicine. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The carboxylic acid group is particularly significant as it allows for the covalent attachment of bioactive molecules, such as peptides or growth factors, to promote tissue integration and healing. sigmaaldrich.com

Future research is expected to leverage this capability to design "smart" biomaterials. For instance, MMES-based hydrogels could be functionalized with specific peptide sequences to guide cell adhesion, proliferation, and differentiation for tissue regeneration scaffolds.

In the realm of advanced diagnostics, the functional handle of MMES is a key enabling feature. While direct research is nascent, the potential is significant. The carboxylic acid can be used to immobilize biorecognition elements like antibodies, enzymes, or nucleic acids onto a solid support, such as a sensor chip or a nanoparticle. This could lead to the development of novel biosensors and diagnostic platforms for detecting disease biomarkers with high sensitivity and specificity. MMES-based polymers could serve as an ideal matrix for these applications due to their stability and versatile chemistry.

Advanced Functionalization Strategies for Tailored Material Properties and Bio-Interactions

The future of MMES-based materials will heavily rely on innovative functionalization strategies to precisely control their properties and interactions with biological systems. The monomer's structure, featuring both a polymerizable methacrylate (B99206) group and a reactive carboxylic acid, provides a dual platform for modification.

Advanced strategies may involve:

Post-Polymerization Modification : This remains a cornerstone of MMES functionalization. The carboxylic acid groups along the polymer backbone can be activated to react with a wide array of molecules. This allows for the creation of materials with tailored functionalities, such as antibacterial surfaces through the attachment of quaternary ammonium (B1175870) compounds, or targeted drug delivery vehicles via conjugation with specific ligands.

Architectural Functionalization : Beyond linear chains, creating complex polymer architectures is a key research direction. For example, capping MMES polymer chains with molecules like β-cyclodextrin can introduce host-guest recognition capabilities, enabling the development of self-healing materials or stimuli-responsive systems.

Copolymerization with Functional Monomers : Introducing MMES into copolymers with other specialized monomers is a powerful strategy to combine properties. Copolymerizing MMES with stimuli-responsive monomers (e.g., temperature or pH-sensitive) could lead to intelligent materials that change their properties in response to specific environmental cues, which is highly desirable in drug delivery and soft robotics.

Computational Modeling and Simulation of MMES-Based Systems for Predictive Design

As the complexity of MMES-based systems grows, a trial-and-error experimental approach becomes inefficient. Computational modeling and simulation are emerging as indispensable tools for the predictive design of new materials, saving time and resources. mdpi.com

Molecular Dynamics (MD) simulations can provide atomistic-level insights into the behavior of MMES-based polymers. mdpi.comnih.gov For applications in dental resins, MD can be used to predict crucial macroscopic properties such as mechanical strength, volume shrinkage upon polymerization, and the interaction energies between the polymer matrix and filler particles. mdpi.comnih.gov This allows for the in-silico screening of different formulations before any synthesis is attempted.

Quantum mechanical methods like Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the MMES monomer and its interactions with other molecules, such as the binding affinity of a peptide to the carboxylic acid group. mdpi.com This information is vital for designing effective bioconjugation strategies. The creation of "virtual polymer libraries" through computational modeling will enable a rational, top-down approach to designing MMES materials with specific, predefined properties. nih.gov

Table 2: Computational Techniques for Predictive Design of MMES Systems
Computational MethodApplication for MMES-Based SystemsPredicted Properties
Molecular Dynamics (MD)Simulating the behavior of polymer chains and their interaction with other components (e.g., fillers, solvents, biomolecules). nih.govnih.govMechanical properties (elastic modulus), glass transition temperature, density, surface tension, diffusion coefficients. mdpi.com
Density Functional Theory (DFT)Calculating electronic structure and reactivity to understand bonding and reaction mechanisms. mdpi.comBinding energies, reaction pathways, vibrational frequencies, molecular orbital energies.
Molecular DockingPredicting the preferred orientation and binding affinity of a small molecule (e.g., drug, peptide) to the polymer. mdpi.comBinding poses, interaction scores, identification of key interacting residues.
Quantitative Structure-Property Relationship (QSPR)Developing statistical models that correlate molecular structure with macroscopic properties. mdpi.comPredicting properties like solubility, biocompatibility, and mechanical strength for novel, unsynthesized polymers.

Integration with Artificial Intelligence and Machine Learning for Accelerated Material Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize materials science, and MMES research is no exception. These data-driven approaches can significantly accelerate the discovery and optimization of new materials by identifying complex patterns in large datasets that are not apparent to human researchers.

A future workflow for MMES material discovery could involve:

Data Mining : Utilizing natural language processing to automatically extract data on synthesis, properties, and performance of existing methacrylate-based polymers from scientific literature and patents.

Predictive Modeling : Training ML models, such as graph neural networks or random forests, on this data to build quantitative structure-property relationship (QSPR) models. These models could predict the properties of a hypothetical MMES-based copolymer based solely on its chemical structure.

Inverse Design : Employing generative models, like generative adversarial networks (GANs) or variational autoencoders (VAEs), to design new MMES-based polymer structures that are optimized for a specific target property (e.g., maximum adhesion to tooth enamel or a specific drug release profile).

Active Learning : Integrating ML models with automated robotic platforms. The ML model would suggest the most informative experiments to perform next, and the robotic system would synthesize and test the proposed material, creating a closed loop of design, testing, and learning that dramatically accelerates the discovery process.

This synergy between AI, computational modeling, and automated experimentation will pave the way for the rapid development of next-generation functional materials based on mono-2-(Methacryloyloxy)ethyl succinate (B1194679).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing mono-2-(methacryloyloxy)ethyl succinate (MES)?

  • Synthesis : MES is synthesized via conjugation of succinic acid with 2-hydroxyethyl methacrylate using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC). Inhibitors such as MEHQ (500 ppm) are typically added to prevent premature polymerization .
  • Characterization : Key techniques include:

  • Gel Permeation Chromatography (GPC) to determine molecular weight distribution.
  • Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) analysis.
  • LogP measurements to assess hydrophilicity/hydrophobicity .

Q. How should MES be stored and handled safely in laboratory settings?

  • Storage : Store at 2–8°C in a sealed container to prevent degradation .
  • Safety Precautions : Use PPE (gloves, goggles) due to its irritant properties (Risk Phrase 36/38: irritates eyes/skin). Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How does the structural design of MES influence polymer properties in biomedical applications?

  • MES’s succinate moiety introduces pH-responsive carboxyl groups, enabling applications in stimuli-responsive drug delivery systems. Copolymerization with hydrophilic monomers (e.g., HEMA) enhances water solubility, while its methacrylate group facilitates radical polymerization. The chain length of MES-derived polymers directly impacts properties like Tg and embolization efficacy in vascular models .

Q. What methodologies are used to study MES in pH-responsive nanogels or membranes?

  • Polymerization-Induced Self-Assembly (PISA) : MES is copolymerized with hydrophilic monomers (e.g., 3-sulfopropyl methacrylate) using initiators like ACVA. Nanogel formation is monitored via dynamic light scattering (DLS) and TEM .
  • Membrane Functionalization : Cellulose membranes are modified via surface-initiated ATRP with MES. pH-dependent water flux is measured at varying pH (3–8.5) and ion concentrations (e.g., Ca<sup>2+</sup>), revealing reversible swelling/deswelling behavior .

Q. How does MES enhance drug release kinetics in ophthalmic devices?

  • As an anionic comonomer (HO-MS), MES introduces carboxyl groups into contact lens hydrogels. These groups electrostatically bind cationic drugs (e.g., epinastine hydrochloride), enabling sustained release. Release kinetics are evaluated via in vitro assays in simulated tear fluid, with ionic monomers showing prolonged release compared to non-ionic counterparts .

Q. What experimental approaches resolve contradictions in reported physical properties of MES?

  • Discrepancies in melting point (-90–50°C) may arise from impurities or polymorphic forms. Validate purity via HPLC and NMR . For molecular weight, cross-validate using MALDI-TOF and GPC .

Q. How is MES applied in analytical chemistry for sensor development?

  • MES is grafted onto sensor chips via SI-ATRP to create polymer brushes. These brushes immobilize ligands (e.g., TNT analogues) for surface plasmon resonance (SPR) immunosensors. Sensitivity is optimized by varying polymerization time and polymer length .

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